molecular formula C11H13ClO2 B178445 2-Methyl-2-(4-methylphenoxy)propanoyl chloride CAS No. 116762-24-4

2-Methyl-2-(4-methylphenoxy)propanoyl chloride

Cat. No.: B178445
CAS No.: 116762-24-4
M. Wt: 212.67 g/mol
InChI Key: NNHUHOBNVSNTGT-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylphenoxy)propanoyl chloride is a specialized acid chloride monomer designed for use as a key synthetic building block in research and development. Its molecular structure, featuring the phenoxypropanoyl chloride group, makes it a versatile intermediate for constructing more complex organic molecules. Compounds with similar phenoxypropanoyl scaffolds are recognized for their utility in various research fields . This reagent is particularly valuable in organic synthesis, where it can be used to introduce the 2-(4-methylphenoxy)propionyl moiety into target molecules, for instance, through esterification or amidation reactions. Researchers may explore its application in the synthesis of novel compounds, such as bis-heterocycles, which are of significant interest in medicinal chemistry for their potential biological activities . The reactive acyl chloride group enables efficient coupling reactions, facilitating the development of new chemical entities for research purposes. This product is intended for laboratory research and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-2-(4-methylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHUHOBNVSNTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553656
Record name 2-Methyl-2-(4-methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116762-24-4
Record name 2-Methyl-2-(4-methylphenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

  • Activation of the carboxylic acid : Thionyl chloride reacts with the carboxylic acid to form a mixed anhydride intermediate, releasing HCl and SO₂.

  • Nucleophilic displacement : The chloride ion attacks the electrophilic carbonyl carbon, yielding the acyl chloride and additional SO₂.

The stoichiometric ratio of carboxylic acid to thionyl chloride is critical. A molar ratio of 1:1.2 is typically employed to ensure complete conversion, with excess SOCl₂ removed via distillation post-reaction.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Temperature60–80°CHigher temperatures accelerate reaction but risk decomposition
Reaction Time3–5 hoursProlonged durations improve conversion but increase side reactions
SolventAnhydrous dichloromethaneMaintains anhydrous conditions; inert to SOCl₂
CatalystDimethylformamide (DMF)Catalyzes anhydride formation (0.1–1 mol%)

In industrial settings, the reaction is conducted under reflux with continuous SO₂ and HCl gas scrubbing to mitigate corrosion and environmental hazards.

Alternative Chlorination Methods

Oxalyl Chloride with Catalytic DMF

Oxalyl chloride ((COCl)₂) serves as a milder alternative to SOCl₂, particularly for acid-sensitive substrates. The reaction proceeds at room temperature (20–25°C) over 12–24 hours, with DMF catalyzing the formation of the reactive imidazolide intermediate. This method achieves yields of 85–92% but requires stringent moisture control.

Phosphorus Pentachloride (PCl₅)

PCl₅ offers a cost-effective route, especially in resource-limited settings. The reaction is highly exothermic and typically conducted at 0–5°C to prevent thermal degradation. Key challenges include:

  • Formation of phosphorus oxychloride (POCl₃) as a byproduct, complicating purification.

  • Stoichiometric excess of PCl₅ (1:1.5 molar ratio) to drive completion.

Post-reaction, the mixture is quenched with ice water, and the acyl chloride is extracted using non-polar solvents (e.g., hexane).

Industrial-Scale Synthesis Considerations

Process Intensification

Large-scale production employs continuous-flow reactors to enhance heat and mass transfer. For example:

  • Microreactor systems reduce reaction time to 30–60 minutes by improving mixing efficiency.

  • Thin-film evaporators enable rapid removal of SOCl₂ and byproducts, minimizing side reactions.

Purification Techniques

Industrial purification leverages fractional distillation under reduced pressure (10–20 mmHg) to isolate the acyl chloride. Purity thresholds exceed 99% , as validated by gas chromatography (GC) and nuclear magnetic resonance (NMR).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Thionyl Chloride90–9599.2Scalable; minimal byproductsCorrosive reagents; SO₂ emissions
Oxalyl Chloride85–9298.8Mild conditions; high selectivityHigh cost; moisture sensitivity
PCl₅75–8097.5Low reagent costComplex purification; exothermic

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.

Reaction Type Reagents/Conditions Products Key Findings
Esterification Alcohols (e.g., ethanol), pyridine2-Methyl-2-(4-methylphenoxy)propanoate estersReaction proceeds at room temperature in anhydrous solvents (e.g., dichloromethane) with high yields .
Amidation Amines (e.g., methylamine), THFCorresponding amidesAmidation occurs via Schotten-Baumann conditions; HCl is neutralized by bases like NaOH .
Thioester Formation Thiols (e.g., ethanethiol)ThioestersRequires catalytic acid or base; slower kinetics compared to esterification .

Example Reaction :
2 Methyl 2 4 methylphenoxy propanoyl chloride+EtOHpyridineEthyl 2 methyl 2 4 methylphenoxy propanoate+HCl\text{2 Methyl 2 4 methylphenoxy propanoyl chloride}+\text{EtOH}\xrightarrow{\text{pyridine}}\text{Ethyl 2 methyl 2 4 methylphenoxy propanoate}+\text{HCl}

Hydrolysis

Hydrolysis in aqueous media converts the acyl chloride to the corresponding carboxylic acid.

Conditions Products Mechanistic Insights
Water at 25°C2-Methyl-2-(4-methylphenoxy)propanoic acidAcid-catalyzed hydrolysis occurs rapidly; pH <7 accelerates reaction .
Alkaline hydrolysis (NaOH)Sodium salt of the acidBase neutralizes HCl byproduct, improving reaction efficiency .

Industrial Relevance :
Hydrolysis is a critical step in herbicide synthesis (e.g., mecoprop production) .

Reduction Reactions

The acyl chloride can be reduced to the corresponding alcohol using strong reducing agents.

Reagent Conditions Products Yield
LiAlH₄Anhydrous ether, 0°C2-Methyl-2-(4-methylphenoxy)propanol85–90%
NaBH₄THF, refluxPartial reduction; lower efficiency40–50%

Mechanism :
RCOClLiAlH4RCH2OH\text{RCOCl}\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{OH}

Chlorination and Functionalization

The methylphenoxy group can undergo electrophilic substitution under specific conditions.

Reaction Reagents Products Application
Ring Chlorination Cl₂, FeCl₃ (catalyst)4-Chloro-2-methylphenoxy derivativesPrecursor to herbicides like MCPA .

Key Study :
Chlorination at the para-position of the phenoxy group is favored due to steric hindrance from the methyl group .

Biodegradation Pathways

Environmental studies highlight microbial degradation pathways:

  • Hydrolysis : Dominant pathway in aquatic systems, forming non-toxic carboxylic acid .
  • Oxidative Degradation : Catalyzed by soil bacteria (e.g., Pseudomonas spp.), leading to ring cleavage .

Comparison with Analogues

Compound Reactivity Key Difference
2-(4-Chloro-2-methylphenoxy)propionyl chlorideHigher electrophilicity due to Cl substituentEnhanced reactivity in esterification .
2-Methyl-2-phenoxypropanoyl chlorideLower steric hindranceFaster reaction kinetics with bulkier nucleophiles .

Scientific Research Applications

Herbicide Development

One of the primary applications of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride is in the synthesis of herbicides. It serves as an intermediate in the production of various phenoxy herbicides, which are widely used for controlling broadleaf weeds in agricultural settings.

Key Herbicides Derived from this compound:

Herbicide NameChemical StructureApplication Area
4-Chloro-2-methylphenoxyacetic acid (MCPA)MCPA StructureBroadleaf weed control in cereals
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP)MCPP StructureTurf management and lawn care
4-(4-Chloro-2-methylphenoxy)butyric acid (MCPB)MCPB StructureControl of aquatic weeds

These herbicides act by mimicking plant hormones, leading to uncontrolled growth and eventual plant death. Their effectiveness and selectivity make them valuable tools in modern agriculture.

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for various synthetic pathways. It can participate in acylation reactions to introduce the 4-methylphenoxy group into other organic molecules.

Synthesis Pathways:

  • Acylation Reactions: The compound can react with amines or alcohols to form amides or esters, respectively.

Example Reaction:

RNH2+2 Methyl 2 4 methylphenoxy propanoyl chlorideRNHC(O)C(CH3)(C6H4)(O)R-NH_2+\text{2 Methyl 2 4 methylphenoxy propanoyl chloride}\rightarrow R-NH-C(O)-C(CH_3)(C_6H_4)(O)

This reaction showcases its utility in synthesizing complex organic molecules that may have potential pharmaceutical applications.

Pharmaceutical Applications

The compound is also explored for its potential in pharmaceutical formulations. Its ability to modify biological activity through structural changes makes it a candidate for drug development.

Case Studies:

  • Anticancer Agents: Research has indicated that derivatives of phenoxyacetic acids exhibit anticancer properties. The modification of these compounds using this compound can enhance their efficacy.
    • Study Reference: A study published in PubMed highlighted the synthesis of novel compounds derived from MCPA that showed promising results against cancer cell lines .
  • Biocidal Properties: The compound's derivatives have been tested for antimicrobial activity, indicating potential use as biocides in agricultural and clinical settings.

Environmental Considerations

While the applications of this compound are extensive, it is essential to consider the environmental impact of its use, particularly regarding herbicide runoff and toxicity to aquatic organisms.

Toxicity Profile:

EndpointValue
LC50 (Aquatic Toxicity)Very toxic to aquatic life
NOAEL (Repeat Dose Toxicity)200 mg/kg/day

Studies indicate that while effective as a herbicide, careful management is necessary to mitigate environmental risks .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylphenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, forming covalent bonds with target molecules. This reactivity is utilized in the modification of proteins and peptides, where it forms stable amide bonds with amino groups, thereby altering the structure and function of the target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to analogs differing in substituents on the phenoxy ring or the acyl chloride backbone. Key comparisons include:

2-Methyl-2-phenylpropanoyl Chloride

  • Structure: Lacks the phenoxy oxygen and para-methyl substitution, instead bearing a direct phenyl group.
  • Applications : Used in peptide coupling and pharmaceutical intermediates .

2-(4-Chloro-2-methylphenoxy)propionic Acid

  • Structure : Contains a chlorine substituent at the ortho position and a carboxylic acid group instead of an acyl chloride.
  • Reactivity : The carboxylic acid is less reactive than the acyl chloride but shares steric hindrance from the methyl and chloro groups.
  • Safety : Classified as highly toxic, requiring stringent workplace controls (e.g., ventilation, protective gear) .

2-(4-Chlorophenoxy)-2-methylpropanoic Acid Esters

  • Structure: Esters (e.g., etofibrate, ronifibrate) derived from chlorophenoxypropanoic acid.
  • Reactivity : The ester group is hydrolytically stable compared to the acyl chloride but requires enzymatic activation in vivo.

2-(4-Methanesulfonylphenyl)propanoate Derivatives

  • Structure : Features a sulfonyl group enhancing polarity and metabolic stability.
  • Physical Properties: Higher molecular weight and water solubility compared to methylphenoxy-substituted analogs.
  • Applications : Explored in drug discovery for anti-inflammatory properties .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Reactivity Profile Applications
2-Methyl-2-(4-methylphenoxy)propanoyl chloride 226.7 (estimated) 4-methylphenoxy, acyl chloride High (nucleophilic substitution) Pharmaceuticals, agrochemicals
2-Methyl-2-phenylpropanoyl chloride 182.6 Phenyl, acyl chloride High Peptide synthesis
2-(4-Chloro-2-methylphenoxy)propionic acid 228.6 Chloro, methyl, carboxylic acid Moderate (acid-catalyzed reactions) Herbicides, industrial intermediates
Etofibrate (ester derivative) 316.4 Chlorophenoxy, ethyl ester Low (requires hydrolysis) Lipid-lowering agent

Key Research Findings

  • Steric and Electronic Effects: The para-methyl group in this compound provides steric hindrance, slowing hydrolysis compared to unsubstituted acyl chlorides. However, the electron-donating methyl group slightly reduces electrophilicity at the carbonyl carbon .
  • Safety Considerations: Acyl chlorides require rigorous safety protocols, including enclosed processes and local exhaust ventilation, as highlighted in studies on structurally related chlorophenoxy compounds .
  • Synthetic Utility: Phenoxypropanoyl chlorides are pivotal in synthesizing esters and amides for bioactive molecules, as seen in hypolipidemic drugs like etofibrate .

Biological Activity

2-Methyl-2-(4-methylphenoxy)propanoyl chloride, also known by its CAS number 116762-24-4, is a chemical compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, drawing from various studies and research findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClO₂. The structure consists of a propanoyl group attached to a 4-methylphenoxy moiety, which contributes to its unique biological interactions.

PropertyValue
Molecular Weight216.68 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents
DensityNot specified

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on chlorophenoxy herbicides have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties due to its structural characteristics .

Herbicidal Activity

Due to its structural similarity to known herbicides, this compound is hypothesized to have herbicidal properties. The mechanism of action likely involves the disruption of plant growth processes, similar to that observed with other phenoxyacetic acid derivatives. Case studies have demonstrated that such compounds can effectively control weed populations in agricultural settings .

Case Studies

  • Photocatalytic Degradation : A study focused on the photocatalytic oxidation of related herbicides found that compounds like 4-chloro-2-methylphenoxyacetic acid (MCPA) undergo degradation when exposed to TiO₂ under UV light. This suggests potential applications in environmental remediation where this compound could play a role in degrading harmful pollutants .
  • Nanopesticide Formulations : Research has explored the use of layered double hydroxides (LDHs) as carriers for pesticides, including those with similar structures. These formulations aim to enhance the delivery and efficacy of active ingredients, indicating a potential application for this compound in nanopesticide development .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microorganisms and plants. The phenoxy group is known for its role in herbicidal activity by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Table 2: Proposed Mechanisms

MechanismDescription
Hormonal MimicryDisruption of plant hormone balance leading to growth inhibition
Enzyme InhibitionPotential interference with key metabolic enzymes in microorganisms
Photocatalytic ActivityDegradation of pollutants through photocatalytic reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-methyl-2-(4-methylphenoxy)propanoyl chloride in laboratory settings?

  • Methodology :

  • Step 1 : Synthesize the precursor 2-methyl-2-(4-methylphenoxy)propanoic acid via esterification of 4-methylphenol with 2-methylpropanoic acid derivatives (e.g., methyl ester) under acidic catalysis.
  • Step 2 : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. The reaction typically proceeds under anhydrous conditions with catalytic dimethylformamide (DMF) to enhance reactivity.
  • Validation : Monitor reaction progress via FT-IR (disappearance of -OH and C=O stretching at ~2500–3000 cm⁻¹ and ~1700 cm⁻¹, respectively) and confirm purity via HPLC or GC-MS .

Q. How can spectroscopic techniques characterize this compound?

  • NMR Analysis :

  • ¹H NMR : Look for signals corresponding to the aromatic protons (δ 6.8–7.2 ppm for the 4-methylphenoxy group), methyl groups (δ 1.2–1.5 ppm for the geminal methyl substituents), and the absence of carboxylic acid -OH.
  • ¹³C NMR : The carbonyl carbon (C=O) appears at ~170–175 ppm, while aromatic carbons are typically in the 110–150 ppm range.
    • Mass Spectrometry : ESI-MS or EI-MS will show a molecular ion peak at m/z corresponding to the molecular weight (C₁₂H₁₅ClO₂: ~234.7 g/mol). Fragmentation patterns include loss of Cl (35.5 Da) and cleavage of the phenoxy group .

Advanced Research Questions

Q. What crystallographic methods are employed to resolve the molecular structure and packing of this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) :

  • Grow crystals via slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).
  • Use SHELX software (e.g., SHELXL) for structure refinement. Example lattice parameters from analogous compounds: a = 9.0371 Å, b = 9.6216 Å, c = 11.0308 Å, α = 75.17°, β = 65.86°, γ = 69.83° (triclinic system, space group P1) .
  • Analyze π-π stacking interactions between aromatic rings and van der Waals contacts using ORTEP-3 for graphical representation .

Q. How does the electronic structure of this acyl chloride influence its reactivity in nucleophilic acyl substitution?

  • Mechanistic Insights :

  • The electron-withdrawing phenoxy group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., by amines or alcohols).
  • Steric hindrance from the 2-methyl and 4-methylphenoxy groups may reduce reactivity toward bulky nucleophiles.
  • Computational studies (DFT) can map the LUMO distribution to predict regioselectivity in reactions .

Q. What safety protocols are critical for handling this compound, given its toxicity and reactivity?

  • Laboratory Practices :

  • Engineering Controls : Use fume hoods with HEPA filters for ventilation. Avoid dry sweeping; employ wet methods or vacuums for spills .
  • PPE : Wear nitrile gloves, Tyvek® suits, and goggles. Test glove compatibility using ASTM F739 standards for permeation resistance .
  • Emergency Measures : Install eyewash stations and safety showers. Decontaminate skin with 5% sodium bicarbonate solution to neutralize residual HCl from hydrolysis .

Research Applications

Q. In what pharmaceutical intermediates is this compound utilized?

  • Case Studies :

  • Anticonvulsants : Acts as a precursor for synthesizing α-substituted propanoic acid derivatives, which are key motifs in antiepileptic drugs.
  • Antibiotics : Used to acylate β-lactam cores in cephalosporin analogs.
  • Advantages : High reactivity enables rapid coupling under mild conditions, reducing side reactions compared to carboxylic acids .

Q. How do solvent polarity and temperature affect the stability of this acyl chloride during storage?

  • Stability Studies :

  • Store under inert atmosphere (Ar/N₂) at –20°C in anhydrous solvents (e.g., dichloromethane or THF).
  • Hydrolysis kinetics: Half-life in water at 25°C is <10 minutes; in dry acetonitrile, stability exceeds 48 hours. Monitor degradation via Cl⁻ ion detection (AgNO₃ test) .

Data Contradictions and Resolution

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Validation Strategies :

  • Cross-reference purity assessments (e.g., elemental analysis, HRMS) to rule out solvent inclusion or polymorphic variations.
  • Reproduce synthesis using standardized protocols (e.g., SOCl₂ stoichiometry, reflux duration) to minimize batch-to-batch variability .

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